Chemistry of semiconductor nanoparticles

Russian Chemical Reviews Pub Date: DOI: 10.1070/RC1998v067n02ABEH000339

Abstract

Basic advances and prospects of further research in the field of the chemistry of nanoparticles are considered. The principal factors determining the unusual physicochemical properties of semiconductor nanoparticles are discussed. It is pointed out that the kinetics of chemical transformations on the surface and in the bulk of nanoparticles differs from that in infinite space. The classical equations of chemical kinetics can be used for the description of the processes on the surface of nanoparticles down to a size that exceeds the size of the reacting molecules by an order of magnitude. The large relative fraction of surface atoms in nanoparticles determines the size dependences of the melting temperature and pressure at which the crystal lattice of a semiconductor rearranges (i.e., a phase transition occurs in the semiconductor crystal). Because of the comparable size of nanoparticles and the delocalisation radii of charge carriers non-linear optical effects arise and the redox properties and optical characteristics of nanoparticles become dependent on their size. The bibliography includes 219 references.

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